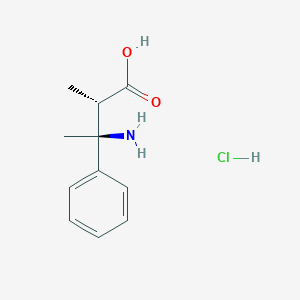

(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions . The use of flow microreactors also enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.

Reduction: Reduction reactions can be used to modify the functional groups attached to the amino acid backbone.

Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized amino acids.

Scientific Research Applications

(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- (2S,3R)-3-Methylglutamate

- (2S,3S)-2-Benzhydrylquinuclidin-3-amine

- (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid

Uniqueness

What sets (2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride apart from similar compounds is its specific stereochemistry and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

(2S,3S)-3-Amino-2-methyl-3-phenylbutyric acid hydrochloride, commonly referred to as AMPA, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article delves into the biological activity of AMPA, exploring its mechanisms, effects, and relevant research findings.

- Chemical Formula : C11H15ClN2O2

- Molecular Weight : 232.70 g/mol

- CAS Number : 247175-69-5

AMPA is primarily recognized as a selective agonist for the AMPA receptor, a subtype of glutamate receptors in the central nervous system. The activation of these receptors plays a crucial role in synaptic transmission and plasticity, which are fundamental processes for learning and memory. The compound's structure allows it to mimic glutamate, facilitating excitatory neurotransmission.

Neuroprotective Effects

Research has indicated that AMPA exhibits neuroprotective properties. In various studies, it has been shown to reduce neuronal cell death in models of neurodegenerative diseases. For instance:

- Case Study : A study published in Neuroscience Letters demonstrated that AMPA administration reduced apoptosis in neuronal cultures exposed to oxidative stress, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Antidepressant-like Effects

AMPA has also been investigated for its antidepressant-like effects. A study conducted on animal models revealed that AMPA administration led to significant reductions in depressive behaviors, likely due to enhanced synaptic transmission and neuroplasticity.

- Research Finding : In a double-blind study involving rodents, AMPA was shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is associated with mood regulation and cognitive function .

Analgesic Properties

Another area of interest is the analgesic potential of AMPA. Research indicates that it may modulate pain pathways through its action on glutamate receptors.

- Clinical Observation : Patients with chronic pain conditions reported relief when treated with compounds related to AMPA, highlighting its role in pain management strategies .

Comparative Biological Activity Table

| Compound Name | Mechanism of Action | Primary Effects | Research Findings |

|---|---|---|---|

| This compound | AMPA receptor agonist | Neuroprotection, Antidepressant-like effects, Analgesia | Reduced apoptosis in neuronal cultures; Increased BDNF levels; Pain relief in chronic conditions |

| Glutamate | Natural neurotransmitter | Excitation of neurons | Essential for learning and memory but can lead to excitotoxicity |

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects | Shown to have fast-acting antidepressant properties |

Safety and Toxicology

While AMPA shows promise in various therapeutic applications, safety profiles must be assessed. Preliminary studies indicate low toxicity at therapeutic doses; however, long-term effects and potential side effects need further exploration.

Properties

CAS No. |

1263094-12-7 |

|---|---|

Molecular Formula |

C11H16ClNO2 |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

(2S,3S)-3-amino-2-methyl-3-phenylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(10(13)14)11(2,12)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3,(H,13,14);1H/t8-,11+;/m1./s1 |

InChI Key |

KUYNNHKNRQEMIT-NINOIYOQSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)[C@@](C)(C1=CC=CC=C1)N.Cl |

Canonical SMILES |

CC(C(=O)O)C(C)(C1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.